Comparative Reactivity: Aziridine-to-Azetidine Rearrangement in 3-Methoxyazetidines vs. 3-Methylaziridine Formation in Non-Methoxy Analogs
The 3-methoxy substitution in the azetidine ring enables a rare aziridine-to-azetidine rearrangement pathway that is not observed in analogs lacking the methoxy group. In a study by Stanković et al. (2011), N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, when treated with sodium borohydride in methanol under reflux, undergo this rearrangement to yield 3-methoxy-3-methylazetidines. In stark contrast, the closely related N-alkylidene-(2,3-dibromopropyl)amines, which lack the methyl and subsequent methoxy substitution, are converted into 2-(bromomethyl)aziridines under identical conditions [1].
| Evidence Dimension | Reaction outcome under NaBH4/MeOH reflux |
|---|---|
| Target Compound Data | 3-methoxy-3-methylazetidines (formed) |
| Comparator Or Baseline | N-alkylidene-(2,3-dibromopropyl)amines (no 3-substitution) -> 2-(bromomethyl)aziridines |
| Quantified Difference | Exclusive formation of azetidine ring vs. aziridine ring |
| Conditions | Treatment with sodium borohydride in methanol under reflux |
Why This Matters
This demonstrates that the 3-substitution pattern, specifically the methoxy group in the target compound, fundamentally alters the reaction manifold, making it unsuitable as a direct replacement for simpler analogs in synthetic sequences.
- [1] Stanković, S., Catak, S., D'hooghe, M., Goossens, H., Abbaspour Tehrani, K., Bogaert, P., Waroquier, M., Van Speybroeck, V., & De Kimpe, N. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. View Source
